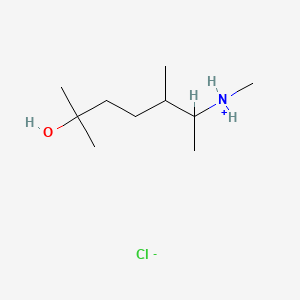

2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride

CAS No.: 63834-32-2

Cat. No.: VC18451777

Molecular Formula: C10H24ClNO

Molecular Weight: 209.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63834-32-2 |

|---|---|

| Molecular Formula | C10H24ClNO |

| Molecular Weight | 209.76 g/mol |

| IUPAC Name | (6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride |

| Standard InChI | InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |

| Standard InChI Key | XVKMPUZIWXZDAD-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure features a seven-carbon heptanol chain with methyl groups at positions 2 and 5, a methylamino group at position 6, and a hydrochloride counterion. The IUPAC name, (6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium chloride, reflects its branched alkane backbone and functional group arrangement. The hydrochloride salt form enhances stability and solubility compared to the free base, which has a molecular formula of and a weight of 173.30 g/mol .

Key structural identifiers include:

-

SMILES:

CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] -

InChIKey:

XVKMPUZIWXZDAD-UHFFFAOYSA-N

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.76 g/mol | |

| CAS Registry Number | 63834-32-2 | |

| Alternate CAS (synonym) | 17086-16-7 |

Spectroscopic and Analytical Data

Collision cross-section (CCS) predictions for adducts of the free base () provide insights into its gas-phase behavior. For example, the ion exhibits a CCS of 144.0 Ų, while the adduct measures 151.5 Ų . These values are critical for mass spectrometry-based identification in complex mixtures.

Synthesis and Manufacturing

Synthetic Routes

Biological Activity and Applications

Research Applications

The compound is labeled "for research use only", indicating roles in chemical biology or drug discovery. Its amine and alcohol moieties make it a candidate for:

-

Protecting Group Chemistry: Temporary masking of reactive sites during synthesis.

-

Ligand Design: Coordination with metal catalysts or biomolecular targets.

Analytical Characterization

Mass Spectrometry

Predicted CCS values for adducts aid in LC-MS/MS identification:

Table 2: Predicted Collision Cross-Sections

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| 174.18524 | 144.0 | |

| 196.16718 | 151.5 | |

| 172.17068 | 142.6 |

Nuclear Magnetic Resonance (NMR)

Though experimental NMR data are unavailable, the structure suggests characteristic signals:

-

NMR: Methyl groups (δ 0.8–1.5 ppm), hydroxyl (δ 1.5–2.5 ppm), and ammonium (δ 7.0–8.5 ppm).

-

NMR: Quaternary carbons (δ 30–40 ppm), alcohol-bearing carbon (δ 70–80 ppm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume